
RU-32514
Overview
Description
Ru-32514 is a benzodiazepine receptor agonist that has been studied for its potential to partially reverse stress-induced arousal in mice. It is primarily used in the study of neurological disorders and is known for its interaction with gamma-aminobutyric acid receptors .
Preparation Methods
The synthetic routes and reaction conditions for Ru-32514 are not extensively detailed in the available literature.
Chemical Reactions Analysis
Ru-32514 primarily interacts with gamma-aminobutyric acid receptors, and its chemical reactions are centered around this interaction. The compound undergoes various types of reactions, including:
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed.
Substitution: The compound may undergo substitution reactions, particularly in the context of its interaction with gamma-aminobutyric acid receptors.
Common reagents and conditions used in these reactions are not specified in the available literature. The major products formed from these reactions are typically related to its interaction with gamma-aminobutyric acid receptors .
Scientific Research Applications
Ru-32514 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used to study the interaction of benzodiazepine receptor agonists with gamma-aminobutyric acid receptors.
Biology: this compound is used in neurological studies to understand its effects on stress-induced arousal and other neurological disorders.
Medicine: The compound is studied for its potential therapeutic applications in treating neurological disorders.
Mechanism of Action
Ru-32514 exerts its effects by acting as an agonist of benzodiazepine receptors. These receptors are part of the gamma-aminobutyric acid receptor complex, which plays a crucial role in regulating neuronal excitability. By binding to these receptors, this compound enhances the inhibitory effects of gamma-aminobutyric acid, leading to a reduction in stress-induced arousal and other related effects .
Comparison with Similar Compounds
Ru-32514 is unique in its specific interaction with benzodiazepine receptors and its ability to partially reverse stress-induced arousal. Similar compounds include other benzodiazepine receptor agonists, such as:
Diazepam: A well-known benzodiazepine used for its anxiolytic, sedative, and muscle relaxant properties.
Lorazepam: Another benzodiazepine with similar effects, commonly used for anxiety and seizure disorders.
Clonazepam: Used primarily for its anticonvulsant properties.
Compared to these compounds, this compound is primarily used in research settings and is not widely used for therapeutic purposes .
Properties
IUPAC Name |
(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-13-9-5-6-10-15(13)21-11-14(19-18(21)20-17)16(22)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPXWEKLKULIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC(=CN2C3=C1CCCC3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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